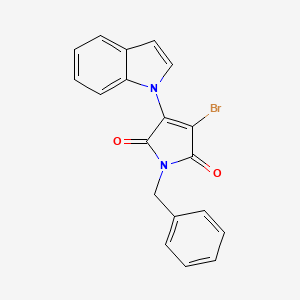
5-(4,6-Dichloro-2H-indol-2-ylidene)-1,3,4-oxadiazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-(4,6-Dichloro-2H-indol-2-ylidene)-1,3,4-oxadiazolidin-2-one” is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a dichloro-substituted indole ring and an oxadiazolidinone moiety. Such compounds are often studied for their potential biological activities and applications in various fields of science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,6-Dichloro-2H-indol-2-ylidene)-1,3,4-oxadiazolidin-2-one typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Chlorination: The indole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the dichloro substituents.
Formation of the Oxadiazolidinone Moiety: The oxadiazolidinone ring can be formed by reacting an appropriate hydrazide with carbon disulfide and an alkylating agent under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the oxadiazolidinone moiety, potentially using reducing agents like lithium aluminum hydride.
Substitution: The dichloro substituents on the indole ring can be replaced by nucleophiles in substitution reactions, using reagents such as sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or ammonia in ethanol.
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of reduced oxadiazolidinone derivatives.
Substitution: Formation of substituted indole derivatives with various nucleophiles.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions, particularly in transition metal catalysis.
Material Science:
Biology
Antimicrobial Activity: Studies may explore the compound’s potential as an antimicrobial agent against various pathogens.
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes involved in disease pathways.
Medicine
Drug Development: Research into the compound’s potential as a lead compound for the development of new pharmaceuticals.
Cancer Research: Investigation of its effects on cancer cell lines and potential mechanisms of action.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Polymer Science: Applications in the synthesis of polymers with specific properties.
Mechanism of Action
The mechanism of action of 5-(4,6-Dichloro-2H-indol-2-ylidene)-1,3,4-oxadiazolidin-2-one would depend on its specific application. For example:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.
Antimicrobial Activity: It may disrupt microbial cell membranes or interfere with essential metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
5-(4,6-Dichloro-2H-indol-2-ylidene)-1,3,4-thiadiazolidin-2-one: Similar structure with a thiadiazolidinone moiety instead of oxadiazolidinone.
5-(4,6-Dichloro-2H-indol-2-ylidene)-1,3,4-oxadiazolidin-2-thione: Similar structure with an oxadiazolidinone ring containing a sulfur atom.
Uniqueness
Structural Features: The presence of both dichloro substituents and the oxadiazolidinone ring makes this compound unique compared to its analogs.
Biological Activity: Differences in biological activity and mechanism of action compared to similar compounds.
Properties
CAS No. |
648417-05-4 |
|---|---|
Molecular Formula |
C10H5Cl2N3O2 |
Molecular Weight |
270.07 g/mol |
IUPAC Name |
5-(4,6-dichloro-1H-indol-2-yl)-3H-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C10H5Cl2N3O2/c11-4-1-6(12)5-3-8(13-7(5)2-4)9-14-15-10(16)17-9/h1-3,13H,(H,15,16) |
InChI Key |
AAKLHIGXFWOQHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=C2)C3=NNC(=O)O3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-(Diethylamino)ethyl]-12-hydroxyoctadecanamide](/img/structure/B12593569.png)
boranyl](/img/structure/B12593576.png)
![(1S,2S,3R,5R)-2,3,5-trihydroxybicyclo[3.2.1]octan-6-one](/img/structure/B12593582.png)


![Cyclohexanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl]-](/img/structure/B12593616.png)
![Benzene, [(4,4-diethoxy-2-butynyl)seleno]-](/img/structure/B12593618.png)
![2-(Ethyl{(4R)-4-[(7-fluoroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol](/img/structure/B12593620.png)



